N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
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Description
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
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Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its diverse structural features suggest various biological activities, making it a subject of interest for researchers exploring new therapeutic agents.
Structural Overview
The compound features:
- A benzo[b]thiophene moiety, which is known for its role in enhancing biological activity.
- A dimethylaminoethyl side chain that may improve solubility and bioavailability.
- A benzenesulfonamide group, which is often associated with antimicrobial and anticancer properties.
- An oxazole ring that can contribute to the compound's pharmacological profile.
Molecular Formula and Properties
- Molecular Formula: C₁₈H₁₈N₂O₃S
- Molecular Weight: 358.46 g/mol
- CAS Number: 2034310-72-8
Synthesis Pathways
The synthesis of this compound typically involves several steps, including:
- Formation of the benzo[b]thiophene core.
- Attachment of the dimethylaminoethyl group.
- Synthesis of the benzenesulfonamide moiety through sulfonation reactions.
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, related sulfonamide derivatives have shown promising results in inhibiting cell proliferation in breast (MCF-7) and cervical (HeLa) cancer models, with IC50 values indicating strong inhibitory potential .
Compound | Cell Line | IC50 (µM) |
---|---|---|
TAJ4 | MCF-7 | 3.18 ± 0.11 |
TAJ4 | HeLa | 8.12 ± 0.43 |
This suggests that this compound may similarly target critical pathways involved in tumor growth.
The proposed mechanism for compounds of this class includes:
- Inhibition of Protein Kinases: Similar compounds have been shown to inhibit kinases involved in cancer progression, such as NEK7 and NEK9 .
- Induction of Apoptosis: The presence of the sulfonamide group may enhance apoptotic signaling pathways, leading to increased cell death in malignant cells.
Case Studies and Research Findings
- Cytotoxicity Assays: In vitro studies demonstrated that derivatives containing the benzo[b]thiophene structure showed enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutics .
- Molecular Docking Studies: Computational analyses revealed favorable interactions between the compound and target proteins involved in cancer signaling pathways, suggesting a potential for drug development .
- Pharmacokinetic Studies: Preliminary pharmacokinetic evaluations indicate that modifications to the molecular structure, such as the addition of the dimethylamino group, can significantly affect absorption and distribution profiles .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-15-24-20(13-28-15)16-8-10-17(11-9-16)30(26,27)23-12-21(25(2)3)19-14-29-22-7-5-4-6-18(19)22/h4-11,13-14,21,23H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVJSZPVJBBXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC4=CC=CC=C43)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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